molecular formula C19H28N2O4S B7069959 tert-butyl 1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)piperidine-3-carboxylate

tert-butyl 1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)piperidine-3-carboxylate

Cat. No.: B7069959
M. Wt: 380.5 g/mol
InChI Key: XUYCTYBXOKGQJH-UHFFFAOYSA-N
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Description

tert-Butyl 1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)piperidine-3-carboxylate: is a complex organic compound that features a tert-butyl group, an isoquinoline moiety, and a piperidine ring

Properties

IUPAC Name

tert-butyl 1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-19(2,3)25-18(22)17-9-6-11-20(14-17)26(23,24)21-12-10-15-7-4-5-8-16(15)13-21/h4-5,7-8,17H,6,9-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYCTYBXOKGQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN(C1)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)piperidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Isoquinoline Moiety: The isoquinoline moiety is introduced through a nucleophilic substitution reaction.

    Sulfonylation: The sulfonyl group is added using sulfonyl chloride in the presence of a base.

    tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group using tert-butyl chloroformate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the isoquinoline moiety or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)piperidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its isoquinoline moiety is of particular interest due to its presence in many biologically active compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its synthesis and reactions are of interest for the development of efficient manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The isoquinoline moiety can interact with enzymes or receptors, modulating their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)piperidine-4-carboxylate: Similar structure but with a different position of the carboxylate group.

    tert-Butyl 1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)piperidine-2-carboxylate: Another positional isomer.

    tert-Butyl 1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)piperidine-3-sulfonate: Similar structure with a sulfonate group instead of a carboxylate group.

Uniqueness

The uniqueness of tert-butyl 1-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)piperidine-3-carboxylate lies in its specific combination of functional groups and their positions. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

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